molecular formula C8H8O3S B2524021 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester CAS No. 1372169-59-9

2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester

Cat. No.: B2524021
CAS No.: 1372169-59-9
M. Wt: 184.21
InChI Key: DIJMGSLLTIWVGC-ALCCZGGFSA-N
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Description

2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle, attached to an acrylic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester typically involves the condensation of thiophene-2-carbaldehyde with methyl acrylate in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of thiophene-2-carbaldehyde reacts with the active methylene group of methyl acrylate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form a saturated ester.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 2-oxo-3-(thiophene-2-yl)acrylic acid methyl ester.

    Reduction: Formation of 2-hydroxy-3-(thiophene-2-yl)propanoic acid methyl ester.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

    3-(Thiophene-2-yl)acrylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-Hydroxy-3-(furan-2-yl)acrylic acid methyl ester: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.

Uniqueness: 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester is unique due to the presence of both a hydroxyl group and a thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity towards electrophilic substitution and potential for hydrogen bonding, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (Z)-2-hydroxy-3-thiophen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-5,9H,1H3/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJMGSLLTIWVGC-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CS1)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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